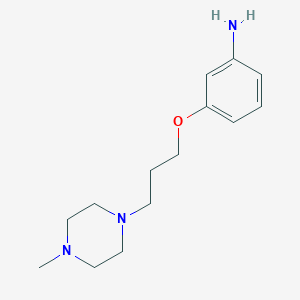

3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline

Description

General Overview of Substituted Aniline (B41778) Derivatives in Contemporary Chemical Research

Substituted anilines are a class of organic compounds derived from aniline that are fundamental building blocks in the synthesis of a wide range of more complex molecules. nih.gov Their utility stems from the reactivity of the amino group and the potential for diverse substitutions on the aromatic ring. In medicinal chemistry, the aniline scaffold is a common feature in many drug candidates due to its ability to form key interactions with biological targets. umich.edu However, the aniline moiety itself can be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites and potential toxicity. umich.edu This has led researchers to develop strategies to modify the aniline core to enhance its metabolic stability while retaining its beneficial binding properties.

Strategic Importance of Propoxy and Piperazine (B1678402) Moieties as Structural Elements in Research Scaffolds

The propoxy and piperazine moieties are frequently incorporated into research scaffolds to optimize the physicochemical and pharmacokinetic properties of a molecule. The propoxy group, a three-carbon ether linkage, can improve a compound's lipophilicity and metabolic stability.

The piperazine ring is a particularly valued structural element in drug discovery. nih.gov As a privileged scaffold, its incorporation into a molecule can enhance water solubility, improve oral bioavailability, and provide a point for further chemical modification to fine-tune a compound's interaction with its biological target. nih.gov The methyl group on the piperazine nitrogen in 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline further modifies its basicity and steric profile.

Identification of this compound as a Key Subject for Academic Inquiry

While dedicated academic studies focusing solely on this compound are not abundant in publicly available literature, its significance is underscored by its role as a crucial intermediate in the synthesis of more complex and often biologically active molecules. chem960.com Chemical suppliers list it as a building block for research and development, indicating its utility in synthetic chemistry. chemscene.com

A prime example of its application is in the synthesis of the tyrosine kinase inhibitor Bosutinib. derpharmachemica.com Bosutinib is used in the treatment of certain types of cancer and incorporates the 3-(4-methylpiperazin-1-yl)propoxy moiety. derpharmachemica.com The synthesis of Bosutinib and its analogues often involves intermediates that are structurally very similar to or derived from this compound. This highlights the compound's importance as a precursor in the development of pharmacologically active agents. Furthermore, research into novel antiproliferative agents has explored 2-anilinoquinolines possessing the 3-(4-methylpiperazin-1-yl)propoxy moiety, further cementing the value of this structural fragment in medicinal chemistry research. nih.gov

Below is a table of basic chemical data for this compound:

| Property | Value |

| CAS Number | 835633-65-3 |

| Molecular Formula | C₁₄H₂₃N₃O |

| Molecular Weight | 249.35 g/mol |

| Topological Polar Surface Area (TPSA) | 41.73 Ų |

| LogP (calculated) | 1.2851 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Data sourced from chemical supplier databases. chem960.com

Contextualization within Relevant Chemical Classes and Design Principles (e.g., Aniline-Piperazine Hybrids, Alkoxy-Anilines)

This compound can be classified as both an aniline-piperazine hybrid and an alkoxy-aniline. The design principle behind such hybrid molecules is to combine the pharmacophoric features of two or more different chemical classes to create a new molecule with enhanced or novel properties. researchgate.net

Aniline-Piperazine Hybrids: This class of compounds has been investigated for a variety of biological activities. The combination of the aniline moiety, which can act as a key recognition element for biological targets, with the piperazine group, which can improve pharmacokinetic properties, has proven to be a successful strategy in drug design. researchgate.net

In essence, the design of this compound represents a rational approach in medicinal chemistry, where distinct structural components are brought together to create a versatile building block for the synthesis of more elaborate molecules with potentially valuable biological activities. Its primary role as a synthetic intermediate in the creation of targeted therapies underscores its importance in the ongoing quest for new and improved pharmaceuticals.

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(4-methylpiperazin-1-yl)propoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O/c1-16-7-9-17(10-8-16)6-3-11-18-14-5-2-4-13(15)12-14/h2,4-5,12H,3,6-11,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQKNOQRDOHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies Centered on the 3 3 4 Methylpiperazin 1 Yl Propoxy Aniline Moiety

Influence of the Aniline (B41778) Substitution Pattern on Molecular Interactions and Modulatory Activities

The substitution pattern on the aniline ring of the 3-(3-(4-methylpiperazin-1-yl)propoxy)aniline moiety significantly influences its biological activity. The nature, position, and size of substituents can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity for various targets.

Research on related compounds has shown that introducing electron-withdrawing or electron-donating groups to the aniline ring can modulate activity. For instance, in a series of 2-anilinoquinolines, the presence of a 4-chloro-3-trifluoromethylphenyl group on the aniline moiety resulted in a potent and efficacious derivative with strong inhibitory effects. nih.gov This suggests that electron-withdrawing substituents can enhance activity. Conversely, in other contexts, electron-donating groups on the benzene (B151609) ring have been associated with improved antibacterial activities in certain chrysin (B1683763) derivatives containing a piperazine (B1678402) moiety. nih.gov

The position of the substituent is also critical. Studies on substituted anilines have indicated that para-substitution with halogen atoms can lead to increased neurotoxicity in some benzodiazepine (B76468) derivatives. researchgate.net In the context of 3-arylcoumarins, a nitro substituent at the 6-position of the coumarin (B35378) moiety, which is electronically connected to the aniline ring, was found to be essential for antibacterial activity against S. aureus. mdpi.com

These findings underscore the importance of a systematic exploration of the aniline substitution pattern to optimize the desired biological activity. The electronic and steric effects of the substituents must be carefully considered in relation to the specific target's binding pocket.

Table 1: Influence of Aniline Ring Substituents on Biological Activity

| Compound | Aniline Substituent | Observed Activity |

|---|---|---|

| Reference Scaffold | Unsubstituted | Baseline Activity |

| Analog 1a | 4-Chloro | Potentially increased activity due to electron-withdrawing nature. |

| Analog 1b | 3,4-Dichloro | May exhibit enhanced cytotoxicity, as seen in some phenylpiperazine derivatives. mdpi.com |

| Analog 1c | 4-Methoxy | Electron-donating group, which could either increase or decrease activity depending on the target. |

| Analog 1d | 3-Trifluoromethyl | Strong electron-withdrawing group, often associated with potent inhibitory effects. nih.gov |

Role of the Propoxy Linker Length and Positional Isomerism in Modulating Activity

The three-carbon propoxy linker in the this compound moiety plays a crucial role in orienting the piperazine and aniline rings in the correct conformation for target binding. The length and flexibility of this linker are critical for establishing optimal interactions with the target protein.

Studies on various classes of compounds have demonstrated the significance of the linker length. For many receptor ligands, a flexible hydrocarbon chain of a specific length is a common feature. nih.gov Altering the length of the alkyl chain can impact the binding affinity. For instance, shortening the chain to an ethoxy or lengthening it to a butoxy linker would change the spatial relationship between the two terminal aromatic and heterocyclic rings, potentially disrupting key binding interactions.

Impact of Piperazine Ring Substituents (e.g., N4-Methyl vs. Unsubstituted Piperazine) and Nitrogen Atom Identity on SAR

Substituents on the piperazine ring, particularly at the N4-position, are known to have a significant impact on the structure-activity relationship. The presence of a methyl group at the N4-position, as in the title compound, is a common feature in many bioactive molecules.

The N4-methyl group can influence several properties of the molecule. It increases the basicity of the N4-nitrogen, which can be important for forming salt bridges or hydrogen bonds with acidic residues in the target protein. It also adds a small lipophilic group, which can contribute to hydrophobic interactions within the binding pocket. In some cases, the methyl group can also provide a steric block, preventing undesirable interactions or promoting a specific binding conformation.

Comparing N4-methylated piperazines with their unsubstituted counterparts often reveals significant differences in activity. For some antifungal and larvicidal compounds, N'-unsubstituted piperazines exhibited much better activity than their N'-methylated counterparts. nih.gov Conversely, in other series of compounds, the piperazine and methylpiperazine substituted derivatives showed higher antiproliferative potency. nih.gov This highlights that the optimal substituent at this position is target-dependent.

The identity of the nitrogen atoms within the piperazine ring is also fundamental to its role as a pharmacophore. These nitrogen atoms are often involved in crucial hydrogen bonding interactions with the target protein. Replacing one or both nitrogen atoms with carbon, for example, to form a cyclohexane (B81311) ring, would eliminate these potential interactions and likely lead to a significant loss of activity.

Table 2: Effect of Piperazine N4-Substituent on Activity

| Compound | N4-Substituent | Potential Impact on Activity |

|---|---|---|

| Parent Compound | Methyl | Establishes a baseline for activity with a small, lipophilic, and basic group. |

| Analog 3a | Hydrogen (Unsubstituted) | May lead to altered activity depending on the target's preference for a secondary amine. |

| Analog 3b | Ethyl | Slightly increases lipophilicity and steric bulk compared to methyl. |

| Analog 3c | Isopropyl | Further increases steric hindrance, which could be either beneficial or detrimental. |

| Analog 3d | Acetyl | Introduces an electron-withdrawing group, reducing the basicity of the N4-nitrogen. |

Conformational Analysis and SAR Implications in Target Binding (e.g., Hinge-Binding Group Interactions)

In the context of kinase inhibitors, for example, specific fragments of a molecule are often responsible for forming key interactions with the hinge region of the kinase domain. The aniline portion of the scaffold could potentially act as a hinge-binding group, forming hydrogen bonds with the backbone of the hinge region. The propoxy linker then serves to position the piperazine moiety in a solvent-exposed region or another pocket of the active site.

Conformational analysis, often aided by computational modeling, is crucial for understanding these interactions. For 1-arylpiperazines, it has been shown that electron-withdrawing substituents on the aryl moiety can favor a coplanar conformation between the two rings, which may be important for binding in some cases. doi.org The flexible chain of N-(4-arylpiperazin-1-yl-alkyl) substituted derivatives can adopt either an extended or a bent conformation, and the preferred conformation for binding will depend on the specific target. nih.gov

Rational Design Principles Derived from SAR for Novel Analogues

The structure-activity relationship studies on the this compound moiety provide several key principles for the rational design of novel analogues with improved or modified activity profiles.

Systematic Modification of the Aniline Ring: Based on the target, the aniline ring can be decorated with a variety of substituents to probe for favorable interactions. A library of analogues with different electronic and steric properties at the ortho-, meta-, and para-positions should be synthesized to identify optimal substitution patterns.

Linker Optimization: The length and rigidity of the propoxy linker can be modified. Analogues with shorter (ethoxy) or longer (butoxy) linkers can be synthesized to determine the optimal distance between the aniline and piperazine moieties. Introducing conformational constraints into the linker, for example, by incorporating a double bond or a small ring, could also be explored to lock the molecule into a more active conformation.

Exploration of Piperazine Substituents: The N4-position of the piperazine ring is a key point for modification. A range of alkyl, aryl, and acyl groups can be introduced to fine-tune the steric, electronic, and pharmacokinetic properties of the molecule.

Bioisosteric Replacement: The aniline or piperazine rings could be replaced with other bioisosteric groups to explore different chemical space and potentially improve properties such as solubility or metabolic stability. For example, the aniline ring could be replaced with other aromatic heterocycles, and the piperazine ring could be replaced with other amino-containing heterocycles.

By systematically applying these principles, it is possible to design and synthesize novel analogues of this compound with enhanced potency, selectivity, and drug-like properties.

Molecular Interaction Studies and Biochemical Mechanism Elucidation

In Vitro Receptor Binding Affinities of Derivatives Incorporating the Moiety (e.g., Histamine (B1213489) H3 Receptors)

The piperazine (B1678402) group, a core component of the moiety, is a well-established pharmacophore known for its interaction with various receptors. Studies on derivatives aim to quantify their binding strength, or affinity, to specific receptor targets.

While direct studies on 3-(3-(4-methylpiperazin-1-yl)propoxy)aniline derivatives for histamine H3 receptor (H3R) affinity are not extensively detailed in the provided research, the principles of achieving high affinity at this receptor are well-documented for related structures. The H3R is a G protein-coupled receptor primarily found in the central nervous system that regulates the release of histamine and other neurotransmitters. mdpi.com The design of potent H3R ligands often involves incorporating a basic amine function, such as a piperazine ring, to interact with key residues in the receptor's binding pocket. mdpi.com

For instance, research into new purine (B94841) derivatives designed as H3R ligands has yielded compounds with high affinity, demonstrating Kᵢ values in the nanomolar range. mdpi.com Two such derivatives, compounds 3d and 3h , showed Kᵢ values of 2.91 nM and 5.51 nM, respectively, which is more potent than the reference drug pitolisant (B1243001) (Kᵢ 6.09 nM). mdpi.com This highlights the importance of the specific chemical scaffold and substituent groups in achieving high-affinity binding. mdpi.com

Furthermore, broader studies on piperazine derivatives have revealed interactions with other receptors. For example, certain 3-substituted piperazine derivatives have been shown to interact with sigma(1) receptors with moderate affinity. nih.gov

Enzyme Inhibition Profiling and Mechanistic Characterization (in vitro Kinase Inhibition, Glutaminyl Cyclase Inhibition)

The this compound moiety is a key feature in several potent enzyme inhibitors, particularly those targeting protein kinases.

In Vitro Kinase Inhibition

Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases like cancer. ed.ac.ukmdpi.com The specified moiety is integral to the structure of Bosutinib , a dual inhibitor of Src and Abl kinases used to treat chronic myeloid leukemia. pharmaffiliates.com

Research has demonstrated the effectiveness of other derivatives as well. A series of novel 2-anilinoquinolines featuring the 3-(4-methylpiperazin-1-yl)propoxy group were synthesized and evaluated for their antiproliferative activities. nih.gov Within this series, compound 7d was identified as a particularly potent and selective inhibitor of TrkA kinase, showing 96% inhibition in a kinase screening panel. nih.gov Another related compound, AZD0530 , which contains a 2-(4-methylpiperazin-1-yl)ethoxy group, is a dual-specific inhibitor of c-Src and Abl kinases with low nanomolar potency. nih.gov

Table 1: Kinase Inhibition by Compounds Containing a Methylpiperazinyl-alkoxy Moiety

| Compound | Target Kinase(s) | Potency/Effect | Source |

|---|---|---|---|

| Bosutinib | Abl, Src | Dual Kinase Inhibitor | pharmaffiliates.com |

| Compound 7d | TrkA | 96% Inhibition | nih.gov |

| AZD0530 | c-Src, Abl | Low Nanomolar Inhibition | nih.gov |

Glutaminyl Cyclase Inhibition

Glutaminyl cyclase (QC) is an enzyme that catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ or AβN3pE), a modified form of the amyloid-beta peptide that is a major component of amyloid plaques in Alzheimer's disease. nih.govmdpi.com The inhibition of QC is considered a promising therapeutic strategy to reduce the formation of these toxic pGlu-Aβ species. nih.gov

PQ912 (Varoglutamstat) is a first-in-class QC inhibitor that has been investigated in clinical trials. nih.govmdpi.com Studies have identified other potent QC inhibitors with subnanomolar IC₅₀ values. For example, a cyclopentylmethyl derivative (214 ) exhibited an IC₅₀ of 0.1 nM, while a benzimidazole (B57391) derivative (227 ) showed significant in vivo efficacy in an animal model of Alzheimer's disease. nih.gov While the this compound moiety is not explicitly a feature of these lead QC inhibitors, the research into this enzyme class demonstrates a key area of therapeutic investigation involving enzyme inhibition mechanisms.

Analysis of Binding Modes through Co-crystallization Studies (e.g., Compound-ROCK2 Interactions)

Understanding how a compound binds to its target enzyme at an atomic level is crucial for rational drug design. Co-crystallization followed by X-ray diffraction is a powerful technique to elucidate these binding modes. Rho-associated coiled-coil containing kinases (ROCK), particularly ROCK2, are therapeutic targets for inflammatory diseases. nih.gov

While a co-crystal structure of a derivative of this compound with ROCK2 is not available, studies on other ROCK2 inhibitors illustrate the type of interactions that are critical for binding. For example, the selective ROCK2 inhibitor Belumosudil is approved for treating chronic graft-versus-host disease. nih.gov A study on a novel ROCK2 inhibitor, DC24 (IC₅₀ = 0.124 μM), confirmed through binding models that it interacts with the hinge region of the kinase. nih.gov Such studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the compound in the enzyme's active site, providing a blueprint for designing more potent and selective inhibitors.

Investigations into Protein-Protein Interaction Modulation by Related Compounds (e.g., S100A2-p53)

Modulating protein-protein interactions (PPIs) is an emerging frontier in drug discovery. ajwilsonresearch.com These interactions are fundamental to nearly all cellular processes, and their disruption can lead to disease. ajwilsonresearch.com The tumor suppressor protein p53 is a key hub in cellular stress responses, and its function is tightly regulated by interactions with other proteins. nih.gov

One such interaction is between p53 and proteins of the S100 family, such as S100A2. nih.gov S100A2 is a calcium-binding protein that is upregulated in certain cancers and is considered a validated drug target. researchgate.net It binds to both the N-terminal transactivation domain and the C-terminus of p53. nih.gov

In silico screening has been used to identify small molecules that can disrupt the S100A2-p53 interaction. This approach led to the identification of a lead compound, N-(6-((4-bromobenzyl)amino)hexyl)-3,5-bis(trifluoromethyl)benzenesulfonamide (1 ), which binds to the S100A2-p53 binding groove. researchgate.net This initial hit served as the basis for developing focused compound libraries to explore the structure-activity relationship for this PPI inhibition. researchgate.net Such studies are critical for developing novel therapeutic agents that function by restoring or inhibiting critical protein-protein interactions.

Computational Chemistry and in Silico Modeling of the Compound and Its Derivatives

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely employed to understand and predict the interactions between small molecules like 3-(3-(4-methylpiperazin-1-yl)propoxy)aniline and their biological targets, typically proteins.

In studies involving similar aniline-piperazine derivatives, molecular docking has been successfully used to elucidate binding modes and affinities for various targets. For instance, derivatives have been docked into the active sites of enzymes like acetylcholinesterase, protein kinases, and dopamine (B1211576) receptors. researchgate.netnih.govnih.gov The docking process reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding. polyu.edu.hkmdpi.com For example, in a study of piperazine (B1678402) derivatives targeting the dopamine D2 receptor, docking analysis proposed two possible orientations, with the more stable one involving a salt bridge between the piperidine (B6355638) moiety and an aspartate residue (Asp114) of the receptor. nih.gov

The typical workflow for molecular docking involves preparing the 3D structures of both the ligand (e.g., a derivative of this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity. nih.gov These scores, often expressed in kcal/mol, help in ranking potential drug candidates. polyu.edu.hknih.gov

The insights gained from molecular docking can guide the design of new derivatives with improved potency and selectivity. For example, understanding the specific amino acid residues involved in binding allows for targeted modifications of the ligand to enhance these interactions. nih.govacs.org

Table 1: Representative Molecular Docking Results for Structurally Related Compounds

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Piperazine-linked naphthalimides | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Asn66, Gln92, Thr200 | -7.39 to -8.61 polyu.edu.hk |

| Piperazin-1-ylpyridazine derivatives | Deoxycytidine triphosphate pyrophosphatase (dCTPase) | Not specified | Glide Gscore up to -4.649 indexcopernicus.com |

| Benzo[b]thiophene-piperazine derivatives | 5-HT1A Serotonin Receptor | Asp116 | Ki = 2.30 µM mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. nih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and the conformational flexibility of both the ligand and the protein. polyu.edu.hkindexcopernicus.com

The process of an MD simulation involves placing the docked complex in a simulated physiological environment (typically a box of water molecules with ions) and then calculating the forces between atoms and their subsequent motions over a period of time (nanoseconds to microseconds). nih.gov Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).

The RMSD measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. polyu.edu.hkindexcopernicus.com For example, in a 100 ns MD simulation of piperazine-linked ligands bound to a protein, RMSD values between 1.40 nm and 1.85 nm indicated that the complexes achieved substantial stability. polyu.edu.hk

The RMSF, on the other hand, measures the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein upon ligand binding. indexcopernicus.com

MD simulations are also used to refine the binding poses obtained from docking and to calculate binding free energies, which can provide a more accurate prediction of binding affinity than docking scores alone. nih.govmdpi.com

Table 2: Key Parameters from MD Simulations of Related Piperazine Derivatives

| System | Simulation Time (ns) | Average RMSD (Protein) | Average RMSD (Ligand) | Key Finding |

|---|---|---|---|---|

| Piperazine-linked naphthalimide-CAIX complexes | 100 | ~1.8 nm | 1.40 - 1.85 nm | Ligand-bound protein complexes achieved stability. polyu.edu.hk |

| Piperazin-1-ylpyridazine-dCTPase complex | 20 | 2.2 Å | Not specified | The modeled protein showed a stable nature. indexcopernicus.com |

| TKS14-Transthyretin complex | Not specified | Not specified | Not specified | Ligand remained stably bound throughout the simulation. mdpi.com |

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. echemcom.comphyschemres.orgkashanu.ac.ir These calculations provide detailed information about the molecule's electronic structure, which governs its reactivity and interactions. aip.orgnih.gov

One key aspect studied is the effect of substituents on the aniline (B41778) ring. The electronic properties of the aniline moiety can be significantly influenced by the nature of the substituent groups attached to it. libretexts.org Electron-donating groups increase the electron density on the ring, making it more reactive towards electrophiles, while electron-withdrawing groups have the opposite effect. chemistrysteps.com These effects can be quantified by calculating parameters such as atomic charges, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps. echemcom.comkashanu.ac.ir

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in determining a molecule's chemical reactivity. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. kashanu.ac.ir For aniline, the HOMO is typically localized on the ring and the amino group, making these sites susceptible to electrophilic attack. kashanu.ac.ir

MEP maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. echemcom.com This information is valuable for predicting how the molecule will interact with other molecules, including biological targets. kashanu.ac.ir

Table 3: Calculated Electronic Properties of Aniline and its Derivatives from DFT Studies

| Molecule/System | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Aniline | B3LYP/6-311++G(df,pd) | Not specified | Not specified | Not specified aip.org |

| Aniline adsorbed on ZnO-ZnS | DFT | Not specified | Not specified | 2.74 kashanu.ac.ir |

| Isolated Aniline | DFT | Not specified | Not specified | 5.44 kashanu.ac.ir |

| Poly(aniline-co-pyrrole) | B3LYP/6-31+G(d,p) | -4.48 (Ionization Potential) | -0.77 (Electron Affinity) | 3.71 physchemres.org |

In Silico Screening and Virtual Library Design Incorporating the Chemical Moiety and its Structural Features

The aniline-piperazine moiety serves as a versatile scaffold for the design of virtual libraries of compounds. nih.govresearchgate.net In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. mdpi.commdpi.com

This process often begins with the creation of a virtual library around a core scaffold like that of this compound. researchgate.netdrugdesign.org New derivatives can be generated by adding various substituents at different positions on the scaffold. These virtual libraries can contain thousands or even millions of compounds. mdpi.com

The screening process typically involves filtering the library based on physicochemical properties (e.g., Lipinski's rule of five) to select for drug-like molecules. mdpi.com This is followed by high-throughput docking of the remaining compounds against the target protein. researchgate.net The top-scoring compounds are then selected for further analysis, such as more rigorous docking methods or MD simulations, before being prioritized for synthesis and experimental testing. researchgate.net

This approach accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab, thereby saving time and resources. researchgate.net The aniline-piperazine scaffold is particularly well-suited for this approach due to its synthetic tractability, allowing for the creation of diverse libraries with a wide range of chemical properties. nih.govfgcu.edu

Biochemical Transformations and Metabolite Research in Vitro Studies Only

In Vitro Metabolic Stability Assessment of the Aniline (B41778) and Piperazine (B1678402) Moieties

The metabolic stability of a compound, often assessed by its half-life (t½) in the presence of liver microsomes or other subcellular fractions, is a critical determinant of its pharmacokinetic profile. srce.hr For 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline, the stability will be influenced by both the aniline and the piperazine functionalities.

Piperazine Moiety: The 4-methylpiperazine ring is a common feature in many pharmaceutical agents and is a known site of metabolic activity. The piperazine ring itself can undergo oxidation, and the N-methyl group is susceptible to demethylation. nih.gov The metabolic stability of piperazine-containing compounds can vary significantly based on the other parts of the molecule. plos.org For instance, replacement of a piperazine ring with a piperidine (B6355638) has been shown to improve metabolic stability in some cases. nih.gov

In vitro assays using liver microsomes are a standard method to evaluate the metabolic stability of new chemical entities. evotec.comwuxiapptec.com These assays measure the rate of disappearance of the parent compound over time and allow for the calculation of intrinsic clearance. srce.hr

| Moiety | Predicted Metabolic Stability | Common In Vitro System for Assessment |

|---|---|---|

| Aniline | Low to Moderate | Human Liver Microsomes (HLM) |

| 4-Methylpiperazine | Moderate | Human Liver Microsomes (HLM) |

Identification and Characterization of In Vitro Metabolites and Transformation Pathways

The biotransformation of this compound is expected to yield a variety of metabolites through several key pathways, primarily targeting the aniline and piperazine rings.

Aniline-Related Transformations:

Aniline Oxidation and N-Hydroxylation: The amino group of the aniline moiety is a prime target for oxidation. A critical initial step in the metabolic activation of aromatic amines is N-oxidation, leading to the formation of N-hydroxy metabolites. acs.org This can be followed by further oxidation to nitroso derivatives. nih.gov These reactive metabolites are of interest in toxicological studies.

Ring Hydroxylation: The aromatic ring of the aniline moiety can also undergo hydroxylation at various positions, typically ortho or para to the amino group, forming aminophenol derivatives. nih.govnih.gov

Piperazine-Related Transformations:

N-Demethylation: The N-methyl group on the piperazine ring is a likely site for N-dealkylation, a common metabolic pathway for many drugs. dntb.gov.uamdpi.com This would result in the formation of a secondary amine metabolite.

Piperazine Ring Oxidation: The piperazine ring itself can be oxidized at carbons alpha to the nitrogen atoms, potentially leading to ring opening or the formation of lactams. nih.gov

N-Oxidation: The nitrogen atoms within the piperazine ring can also be oxidized to form N-oxides.

Ether Linkage: While generally more stable, the propoxy ether linkage could potentially undergo O-dealkylation, though this is typically a less favored pathway compared to the oxidation of the nitrogen-containing moieties.

| Metabolic Pathway | Predicted Metabolite | Target Moiety |

|---|---|---|

| N-Hydroxylation | N-hydroxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Aniline |

| Aromatic Hydroxylation | Amino-hydroxyphenyl-propoxymethylpiperazine isomers | Aniline |

| N-Demethylation | 3-(3-(Piperazin-1-yl)propoxy)aniline | 4-Methylpiperazine |

| Piperazine Ring Oxidation | Piperazinone derivatives | 4-Methylpiperazine |

| N-Oxidation | Piperazine N-oxide derivatives | 4-Methylpiperazine |

Role of Specific Enzyme Systems in Mediating Chemical Transformation

The metabolic transformations of this compound are primarily mediated by enzyme systems located in the liver, with microsomal enzymes playing a central role.

Microsomal Enzymes (Cytochrome P450 Superfamily):

The cytochrome P450 (CYP) superfamily of enzymes is the most important enzyme system involved in the phase I metabolism of a vast number of drugs and other xenobiotics. mdpi.com

Aniline Metabolism: The N-hydroxylation of aromatic amines is mediated by cytochrome P-450. nih.gov Specifically, CYP1A2 is known to be a key enzyme in the metabolic activation of many aromatic amines. acs.org Other isoforms such as CYP2D6 and CYP3A4 are also frequently involved in the metabolism of aniline-containing compounds. researchgate.netyoutube.com

Piperazine Metabolism: The N-dealkylation of the methylpiperazine moiety is also a CYP-mediated process. researchgate.net CYP3A4 is a major enzyme responsible for the metabolism of many piperazine-containing drugs. researchgate.netrsc.org

Other Enzyme Systems: While CYPs are expected to be the primary drivers of metabolism for this compound, other enzyme systems could potentially be involved. Flavin-containing monooxygenases (FMOs) can also contribute to the N-oxidation of some compounds. wuxiapptec.com Additionally, phase II enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) could further metabolize the hydroxylated metabolites through conjugation reactions, although this is beyond the scope of this in vitro focused discussion. admescope.com The involvement of cytosolic enzymes like aldehyde oxidase (AO) is less likely for this specific structure but cannot be entirely ruled out without experimental data. frontiersin.org

| Enzyme System | Location | Predicted Role in Metabolism |

|---|---|---|

| Cytochrome P450 (CYP) | Microsomal | Aniline N-hydroxylation, Aromatic hydroxylation, N-demethylation of piperazine, Piperazine ring oxidation |

| Flavin-containing monooxygenases (FMO) | Microsomal | Potential contribution to N-oxidation |

Applications As a Chemical Intermediate or Probe in Synthetic and Chemical Biology Research

Utilization in the Synthesis of Pharmacologically Relevant Scaffolds and Complex Heterocyclic Systems

The bifunctional nature of 3-(3-(4-methylpiperazin-1-yl)propoxy)aniline, possessing both a primary aromatic amine and a tertiary amine within the piperazine (B1678402) ring, allows for its incorporation into a diverse array of complex molecular architectures. This has been particularly exploited in the synthesis of heterocyclic systems known to interact with various biological targets.

Quinolinecarbonitriles: The 4-anilino-3-quinolinecarbonitrile scaffold is a well-established pharmacophore in the design of kinase inhibitors. The aniline (B41778) portion of this compound can be readily integrated into this core structure. Research into the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity has highlighted the importance of the substituent at the C-7 position of the quinoline (B57606) ring. In one study, the replacement of a morpholine group with a 4-methylpiperazine group on a propoxy side chain led to a compound with an IC50 of 1.2 nM in a Src enzymatic assay. nih.gov This substitution also resulted in an IC50 of 100 nM for the inhibition of Src-dependent cell proliferation and demonstrated selectivity for Src over non-Src family kinases. nih.gov The compound with the 4-methylpiperazine group also showed effective tumor growth inhibition in xenograft models. nih.gov

Anilinoquinazolines: Similar to quinolines, the anilinoquinazoline core is central to the structure of numerous approved and investigational drugs, particularly tyrosine kinase inhibitors. A series of novel 2-anilinoquinolines featuring a 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety at the C5 position of the quinoline ring have been designed and synthesized as potential anticancer agents. nih.gov Many of these compounds displayed potent and broad-spectrum antiproliferative activities against a panel of 60 cancer cell lines. nih.gov One of the most potent derivatives, which included the 4-methylpiperazin-1-yl)propoxy group, exhibited a selective inhibitory effect (96% inhibition) towards TrkA kinase in a screening against 47 oncogenic kinases. nih.gov

Benzoazepinones: While direct synthesis of benzoazepinones using this compound is not extensively documented in the provided search results, the synthesis of related 1,4-benzodiazepine-2-ones often involves the use of substituted anilines. researchgate.netresearchgate.net For instance, various 3-amino-1,4-benzodiazepines have been prepared by reacting a 3-chloro-1,4-benzodiazepine intermediate with a range of aliphatic and aromatic amines. researchgate.net This suggests the potential for incorporating this compound into such scaffolds to explore new structure-activity relationships.

Biaryl Amides: In the development of new biaryl amide derivatives as inhibitors of the hepatitis C virus, a structurally similar compound, 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline, was used as a key building block. researchgate.net It was coupled with various benzoic acid derivatives to produce the final amide products. researchgate.net This demonstrates the utility of the aniline functional group in this class of molecules for forming the central amide bond.

Table 1: Examples of Pharmacologically Relevant Scaffolds Synthesized Using this compound or Similar Intermediates

| Scaffold | Intermediate Used/Referenced | Therapeutic Target/Application |

|---|---|---|

| Quinolinecarbonitriles | 3-(4-methylpiperazin-1-yl)propoxy substituted aniline | Src Kinase Inhibition nih.gov |

| Anilinoquinolines | Aniline with 3-(4-methylpiperazin-1-yl)propoxy moiety | Antiproliferative, TrkA Kinase Inhibition nih.gov |

| Biaryl Amides | 3-trifluoromethyl-4-(4-methylpiperazin-1-yl)-aniline | Anti-Hepatitis C Virus researchgate.net |

| Benzoazepinones | Substituted Anilines (general class) | Potential CNS agents, Cholecystokinin-Ligands researchgate.netresearchgate.net |

Development of Chemical Probes and Tool Compounds for Investigating Biological Pathways

While specific studies detailing the use of this compound as a dedicated chemical probe were not identified, its incorporation into potent and selective kinase inhibitors suggests its value in creating such tools. Chemical probes are essential for dissecting biological pathways, and selective inhibitors are a primary class of such probes. For example, the highly potent and selective Src kinase inhibitor developed with a 4-methylpiperazine propoxy group could be utilized as a tool compound to investigate the specific roles of Src kinase in cellular signaling and disease progression. nih.gov The piperazine-aniline copolymer has also been explored for its electrochemical sensing properties, indicating the potential for this class of compounds in the development of molecular probes. researchgate.net

Building Block for Combinatorial Chemistry Libraries and Analog Design for Drug Discovery Efforts

The structure of this compound makes it an ideal building block for combinatorial chemistry and the generation of compound libraries. The primary aniline group can be readily derivatized through a variety of reactions, such as acylation, sulfonylation, and reductive amination, to introduce diverse chemical functionalities. The presence of the methylpiperazine group provides a point for salt formation, which can improve the solubility and pharmacokinetic properties of the resulting library members. The use of multifunctional building blocks, including various anilines, is a key strategy in the synthesis of DNA-encoded libraries, allowing for the creation of vast collections of drug-like molecules. nih.gov Anilines are a common starting point in drug development, and having a pre-functionalized aniline like the subject compound allows for the efficient construction of analogs for lead optimization. umich.edu

Contribution to Novel Pharmacophore Development for Targeted Research

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. The this compound moiety can be considered a key component of a pharmacophore for certain classes of molecules, particularly kinase inhibitors. The aniline provides a crucial hydrogen-bonding interaction with the hinge region of the kinase ATP-binding site, while the flexible propoxy linker allows the basic 4-methylpiperazine group to extend into the solvent-exposed region, where it can form additional interactions and improve physicochemical properties. The development of drugs often involves the strategic replacement of chemical groups to enhance properties and mitigate toxicity, and the use of pre-built fragments like this aniline derivative can accelerate the discovery of novel pharmacophores. cresset-group.com

Advanced Spectroscopic and Structural Elucidation Techniques for the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR such as HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy allows for the identification of the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the aromatic protons of the aniline (B41778) ring, the protons of the propoxy chain, and the protons of the 4-methylpiperazine moiety. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (singlet, doublet, triplet, multiplet) would reveal the number of neighboring protons, governed by spin-spin coupling.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure of this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the electronic environment of the carbon atom, distinguishing between aromatic, aliphatic, and carbons bonded to heteroatoms like oxygen and nitrogen.

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by establishing connectivity between protons and carbons.

HSQC correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the propoxy chain to the aniline ring and the 4-methylpiperazine group.

A hypothetical table of expected NMR data is presented below based on the compound's structure.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | HMBC Correlations (Predicted from Protons) |

| Aniline-H2 | δ 6.9-7.1 (m) | δ 115-120 | C4, C6 |

| Aniline-H4 | δ 6.5-6.7 (m) | δ 105-110 | C2, C6, C5 |

| Aniline-H5 | δ 6.9-7.1 (m) | δ 129-131 | C1, C3, C4 |

| Aniline-H6 | δ 6.5-6.7 (m) | δ 108-112 | C2, C4, Aniline-NH₂ |

| Propoxy-OCH₂ | δ 3.9-4.1 (t) | δ 65-70 | Aniline-C3, Propoxy-CH₂ |

| Propoxy-CH₂ | δ 1.9-2.1 (quint) | δ 26-30 | Propoxy-OCH₂, Propoxy-NCH₂ |

| Propoxy-NCH₂ | δ 2.4-2.6 (t) | δ 56-60 | Propoxy-CH₂, Piperazine-CH₂ |

| Piperazine-CH₂ | δ 2.3-2.7 (m) | δ 52-56 | Propoxy-NCH₂, Piperazine-CH₂, Piperazine-CH₃ |

| Piperazine-NCH₃ | δ 2.2-2.4 (s) | δ 45-50 | Piperazine-CH₂ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. With a molecular formula of C₁₄H₂₃N₃O, the calculated monoisotopic mass of this compound is 249.18411 g/mol . HRMS can measure this mass with high accuracy (typically within a few parts per million), which serves as a stringent confirmation of the elemental composition.

Fragmentation Analysis in HRMS, often performed using techniques like tandem mass spectrometry (MS/MS), involves the controlled fragmentation of the parent ion. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as:

Cleavage of the propoxy chain.

Loss of the methyl group from the piperazine (B1678402) ring.

Fragmentation of the piperazine ring itself.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different structural units within the molecule.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₄H₂₄N₃O⁺ | 250.1914 | Protonated molecular ion |

| [M-CH₃]⁺ | C₁₃H₂₀N₃O⁺ | 234.1601 | Loss of a methyl radical |

| [C₇H₁₅N₂]⁺ | C₇H₁₅N₂⁺ | 127.1230 | Fragment corresponding to the N-methylpiperazinylpropyl moiety |

| [C₉H₁₂NO]⁺ | C₉H₁₂NO⁺ | 150.0913 | Fragment from cleavage of the C-O bond of the propoxy linker |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Analysis

Furthermore, this technique would reveal details about the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the physical properties of the solid material. Although no public crystal structure data is currently available for this specific compound, if a suitable single crystal were to be grown, this method would provide the most definitive structural proof.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method for purity analysis. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid or triethylamine). The purity of the compound would be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative method used to monitor the progress of reactions and to get a preliminary assessment of purity. For this compound, a silica gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a polar solvent (like methanol or ethyl acetate) and a nonpolar solvent (like dichloromethane or hexane), often with a small amount of a basic modifier (like triethylamine) to prevent peak tailing. The compound's retention factor (Rf) value would be characteristic under specific TLC conditions.

| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Purpose |

| HPLC | C18 silica gel | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 254 nm) | Quantitative purity assessment |

| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane/Methanol (9:1) + 0.5% Triethylamine | UV light (254 nm) | Reaction monitoring, qualitative purity check |

Q & A

Q. What are the key steps in synthesizing 3-(3-(4-Methylpiperazin-1-yl)propoxy)aniline, and what analytical techniques confirm its purity?

The synthesis typically involves nucleophilic substitution between 3-chloro-4-nitrophenoxypropane and 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction using catalytic hydrogenation or NaBH₄/I₂ systems . Post-synthesis, purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (key signals: aromatic protons at δ 6.5–7.2 ppm, piperazine methyl at δ 2.2–2.5 ppm). Melting point analysis (e.g., 98–99°C for analogous compounds) and LC-MS (m/z ~249.35) further validate structural integrity .

Q. How do researchers address solubility challenges during experimental workflows involving this compound?

Solubility in polar aprotic solvents (DMF, DMSO) is preferred for reactions, while aqueous solubility is enhanced via HCl salt formation. For biological assays, co-solvents like PEG-400 (<10% v/v) or cyclodextrin inclusion complexes are used to mitigate precipitation . Solvent optimization studies should precede assay design to avoid false negatives in cell-based studies.

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

Discrepancies between observed and predicted NMR spectra often arise from conformational flexibility in the propoxy-piperazine moiety. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria (e.g., chair-flip in piperazine ring).

- DFT calculations (B3LYP/6-31G* level) to model low-energy conformers and compare chemical shifts .

- 2D NMR (COSY, NOESY) to confirm through-space interactions between the aniline and piperazine groups .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

- Step 1: Substitute DMF with less toxic solvents (e.g., NMP) to reduce side reactions.

- Step 2: Employ microwave-assisted synthesis (80°C, 30 min) for faster kinetics and higher selectivity.

- Step 3: Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted 4-methylpiperazine. Yield improvements from 60% to >85% have been reported with these modifications .

Q. What computational methods predict the compound’s binding affinity to biological targets (e.g., kinase inhibitors)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to model interactions with targets like p38 MAP kinase. Key parameters:

- Protonation state of the aniline group at physiological pH (pKa ~4.5).

- Free energy perturbation (FEP) to quantify piperazine methyl’s role in hydrophobic pocket binding. Validation via SPR (KD ~10⁻⁶ M) aligns with in silico predictions .

Methodological Considerations

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Protocol: Prepare 1 mM solutions in buffers (pH 1–10) and incubate at 25°C/40°C for 48 h.

- Analysis: Monitor degradation via UPLC-PDA (λ = 254 nm) and identify byproducts via HRMS.

- Key Finding: Degradation accelerates at pH <3 (aniline protonation) and >8 (piperazine ring hydrolysis) .

Q. What are best practices for reconciling conflicting bioactivity data across cell lines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.